2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS: 1223765-66-9) is a synthetic small molecule characterized by a dihydropyrimidinone core functionalized with a 4-butylbenzenesulfonyl group at position 5 and a 4-methoxyphenylacetamide moiety via a sulfanyl bridge at position 2. The molecule’s structure (C₂₄H₂₇N₃O₅S₂, MW: 501.62 g/mol) suggests dual functionality, combining sulfonamide-based hydrophilicity with lipophilic aromatic substituents, which may enhance membrane permeability and target binding .
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-3-4-5-16-6-12-19(13-7-16)33(29,30)20-14-24-23(26-22(20)28)32-15-21(27)25-17-8-10-18(31-2)11-9-17/h6-14H,3-5,15H2,1-2H3,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYMISRMWUGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Sulfonamide Groups : The 4-butylbenzenesulfonyl group in the target compound contrasts with smaller alkyl (ethyl, isopropyl) or halogenated (chloro) variants in analogs. Bulkier substituents like butyl may improve lipophilicity and target residence time but could reduce solubility compared to ethyl or isopropyl groups .
- Aromatic Acetamide Moieties: The 4-methoxyphenyl group in the target compound differs from 3-methoxyphenyl (Hit15) or 2,4-dimethoxyphenyl analogs.
Thermal Stability
Compound 8c, with a nitrobenzothiazole substituent, exhibits a high melting point (273–275°C), suggesting strong crystalline packing and thermal stability. The absence of melting point data for the target compound limits direct comparison, but its larger butyl group may reduce crystallinity relative to nitro-containing analogs .
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